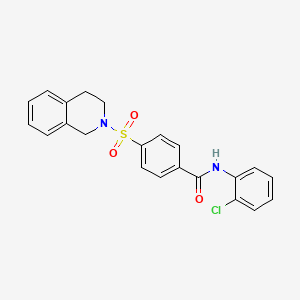

![molecular formula C16H16N2O2S B2626449 N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 32585-54-9](/img/structure/B2626449.png)

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

Vue d'ensemble

Description

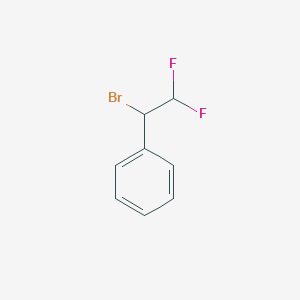

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound with the CAS Number: 32585-54-9 and a molecular weight of 300.38 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in high yield through the reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent for the preparation of amides .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” can be represented by the linear formula C16H16N2O2S . The InChI Code for this compound is 1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 .

Physical And Chemical Properties Analysis

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored in a dark place, sealed in dry conditions .

Applications De Recherche Scientifique

Catalytic Applications

- N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives are involved in catalysis, particularly in transfer hydrogenation of ketones. The study by A. Ruff et al. (2016) highlights how these derivatives, along with related compounds, can be used as pre-catalysts for the transfer hydrogenation of various ketones. This process is important in organic synthesis and chemical manufacturing.

Synthesis of Therapeutic Agents

- Research by Ş. Küçükgüzel et al. (2013) and S. Y. Hassan (2013) describes the synthesis of various derivatives of N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies indicate the role of such compounds in developing new therapeutic agents for various diseases.

Antimicrobial and Anticancer Activities

- A paper by Xiaoyan Chen et al. (2020) explores the synthesis of aza-heterocyclic amides through palladium-catalyzed ketenimination, using N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives. These compounds are investigated for their potential applications in antimicrobial and anticancer treatments.

Antidiabetic Research

- The synthesis of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, including N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives, shows promising antihyperglycemic activity. This is detailed in the research by I. Eissa (2013), indicating the potential use of these compounds in antidiabetic drug development.

Ligand Applications in Metal Coordination

- The paper by Danielle L Jacobs et al. (2013) discusses the structural and supramolecular properties of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives, highlighting their use as ligands in metal coordination. This has implications in the field of coordination chemistry and material science.

Safety And Hazards

The safety information available indicates that “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQKZGWJQNLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

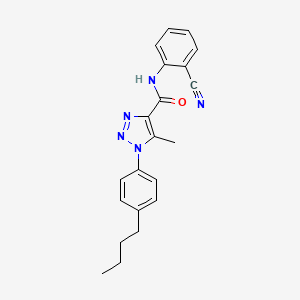

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide](/img/structure/B2626367.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)

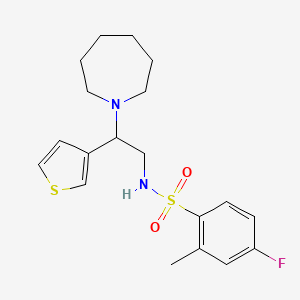

![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)